8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (hereafter referred to as the target compound) is a pyrimido-indole derivative with a fused bicyclic core. Its structure includes a fluorine atom at position 8, a 2-methoxybenzyl group at position 3, and a ketone group at position 4 (). Synthesized via a multi-step route (Scheme 1 in ), it crystallizes in a monoclinic $ P2_1/n $ space group with unit cell parameters $ a = 16.366(3) \, \text{Å}, b = 6.0295(14) \, \text{Å}, c = 21.358(4) \, \text{Å}, \beta = 105.21(2)^\circ $, and $ Z = 4 $ . Hirshfeld surface analysis confirmed intermolecular interactions dominated by H-bonding and van der Waals forces .
The compound exhibits nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro, as demonstrated by molecular docking studies targeting the HBV polymerase . This activity is attributed to its optimized substituents, particularly the 2-methoxybenzyl group, which enhances binding affinity to the viral enzyme’s hydrophobic pocket .
Properties
IUPAC Name |
8-fluoro-3-[(2-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-24-15-5-3-2-4-11(15)9-22-10-20-16-13-8-12(19)6-7-14(13)21-17(16)18(22)23/h2-8,10,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBXAKWTFYSHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a unique molecular structure that includes a fluorine atom and a methoxybenzyl substituent, which may enhance its interaction with biological targets, including enzymes and receptors.
Chemical Structure and Synthesis
The compound's molecular formula is with a molecular weight of approximately 313.34 g/mol. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Pyrimidoindole Core : This step often requires cyclization reactions under acidic or basic conditions.
- Substitution Reactions : The introduction of the methoxybenzyl and fluorine groups is achieved through nucleophilic substitution methods using appropriate reagents.
Optimized reaction conditions are essential for achieving high yields and purity. Techniques such as recrystallization and chromatography are commonly employed for purification.
Anticancer Properties
Research indicates that 8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibits significant anticancer activity. The presence of the fluorine atom is believed to enhance its pharmacological properties by improving binding affinity to biological targets.
In Vitro Studies :
- The compound has shown promising results in inhibiting various cancer cell lines, including breast cancer (AMJ13) and lung cancer (A549). For example, IC50 values against A549 cells were reported to be lower than those of control compounds, indicating superior cytotoxic activity.
- Table 1 summarizes the IC50 values for different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | A549 | 15.6 |
| Control Compound A | A549 | 25.0 |
| Control Compound B | AMJ13 | >50 |
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer progression.
- Receptor Modulation : The compound could modulate receptor activities critical for tumor growth and survival.
- Gene Expression Alteration : It may influence gene expression related to apoptosis and cell proliferation.
Case Study 1: Inhibition of EGFR Kinase Activity
A study evaluated the inhibitory effects of various pyrimidoindole derivatives on the EGFR kinase activity associated with non-small cell lung cancer (NSCLC). The results showed that compounds similar to 8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one demonstrated significant inhibition rates compared to established inhibitors like AZD9291.
Case Study 2: Selectivity Against Cancer Cell Lines
Another investigation focused on the selectivity of this compound against different cancer cell lines. It was found that while it exhibited potent activity against A549 cells, its efficacy was reduced in other cell lines such as NCI-H460, suggesting a selective mechanism that could be exploited for targeted therapy.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrimido[5,4-b]indol-4-one scaffold is shared among several analogs, but substituent variations critically influence biological activity and physicochemical properties. Key analogs include:
Structural-Activity Relationships (SAR)
- Fluorine at Position 8 : Present in the target compound and analogs (), fluorine’s electron-withdrawing effect enhances metabolic stability and binding to hydrophobic enzyme pockets .
- 3-Substituents : The 2-methoxybenzyl group in the target compound optimizes HBV inhibition compared to bulkier groups (e.g., 3-isopropoxypropyl in ) or heteroaromatic substituents (e.g., pyridin-2-ylmethyl in ), which may reduce target specificity .
Physicochemical and Crystallographic Differences
- Solubility : The 8-methoxy analog () exhibits higher aqueous solubility (2.5 µg/mL) than the target compound, likely due to reduced hydrophobicity from the methoxy group .
- Crystallinity: The target compound’s monoclinic crystal structure contrasts with unreported crystallinity in most analogs, suggesting its unique packing efficiency aids in formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
